N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N'-propanoylbenzohydrazide
Description
Properties
Molecular Formula |
C21H18F3N3O4 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-N'-propanoylbenzohydrazide |
InChI |
InChI=1S/C21H18F3N3O4/c1-2-17(28)27(25-19(30)13-7-4-3-5-8-13)16-12-18(29)26(20(16)31)15-10-6-9-14(11-15)21(22,23)24/h3-11,16H,2,12H2,1H3,(H,25,30) |
InChI Key |
KYSJQXCGCNVTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolidinone Synthesis
The 2,5-dioxopyrrolidine scaffold is typically synthesized via cyclocondensation reactions . A validated approach involves:
-
Sodium diethyl oxalacetate as a starting material.
-
Reaction with 30% methylamine in ethanol under reflux to form the pyrrolidine ring.
For the target compound, 3-(trifluoromethyl)aniline or its derivatives are introduced during cyclization to anchor the trifluoromethylphenyl group at the N1 position. The reaction proceeds via nucleophilic substitution or Ullmann-type coupling, depending on the leaving group (e.g., chloro or bromo substituents).
Functionalization with Hydrazide Moieties
The hydrazide side chain is introduced through acyl hydrazide coupling :
-
Benzohydrazide is reacted with propanoyl chloride to form N'-propanoylbenzohydrazide.
-
This intermediate is coupled to the pyrrolidinone core via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt).
Critical parameters include:
-
Temperature : 0–5°C to minimize side reactions.
-
Solvent : Anhydrous DMF or THF for optimal solubility.
Stepwise Preparation Protocols
Step 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Sodium diethyl oxalacetate | 1.0 equiv | Reflux in ethanol, 30 min | 72% |
| 3-(Trifluoromethyl)benzaldehyde | 1.2 equiv | 80°C, 4 hr | |
| HCl (6M) | -- | Acidification, filtration |
Key Insight : Excess aldehyde ensures complete conversion, but prolonged heating risks decomposition.
Step 2: Hydrazide Coupling
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| N'-Propanoylbenzohydrazide | 1.5 equiv | EDC (1.2 equiv), HOBt (0.5 equiv), DMF, 0°C, 12 hr | 58% |
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted hydrazide.
Method B: One-Pot Tandem Synthesis
A patent-derived approach simplifies the process using dimethylsulfoxide (DMSO) as both solvent and base:
-
Combine 3-hydroxy-3-phenylpropylamine , 1-chloro-4-(trifluoromethyl)benzene , and NaOH in DMSO.
-
Heat at 100°C for 20 hr to form the pyrrolidinone core.
-
Directly add benzohydrazide and propanoyl chloride without isolation.
| Parameter | Value |
|---|---|
| Reaction Time | 24 hr |
| Overall Yield | 41% |
Advantage : Eliminates intermediate purification, but scalability is limited by DMSO’s high boiling point.
Optimization Strategies
Solvent and Base Selection
Comparative studies highlight:
Catalytic Enhancements
-
Tetrabutylammonium bromide (TBAB) : Accelerates aryl substitution by 30% via phase-transfer catalysis.
-
Microwave Assistance : Reduces coupling time from 12 hr to 2 hr with comparable yields.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-propanoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-propanoylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N’-propanoylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidinone Cores
a. N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide (CAS: 956182-66-4)
- Structural Differences : Replaces the 3-(trifluoromethyl)phenyl group with a 4-propoxyphenyl substituent and introduces a 2-hydroxybenzohydrazide moiety.
- Physicochemical Properties :
| Property | Target Compound | 956182-66-4 |
|---|---|---|
| Molecular Weight | ~450 g/mol* | 383.4 g/mol |
| Boiling Point | N/A | 641.3±55.0°C |
| Density | N/A | 1.38±0.1 g/cm³ |
| pKa | N/A | 8.35±0.30 |
*Estimated based on structural similarity.
b. 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(thiazolyl)phenyl)urea derivatives (Compounds 4a–c)
- Key Features: Replace the pyrrolidinone-hydrazide scaffold with a urea-thiazole framework. Compound 4a (CAS: N/A) includes a 3-chloro-4-(trifluoromethyl)phenyl group and exhibits a higher molecular weight (822.0 g/mol) due to the thiazole and piperazine components .
- Synthetic Yield : 58.4% for 4a vs. ~55–72% for related hydrazides .
Hydrazide Derivatives with Trifluoromethyl Groups
a. N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-nitro-N'-(2-phenylacetyl)benzohydrazide
- Structural Differences: Substitutes the 3-(trifluoromethyl)phenyl group with a 3-fluorophenyl moiety and adds a nitro group to the benzohydrazide. The phenylacetyl substituent may alter binding affinity compared to the propanoyl group in the target compound .
b. N-ALLYL-2,5-DICHLORO-N'-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-N'-METHYLBENZENESULFONOHYDRAZIDE (CAS: 339276-26-5)
- Key Features: Incorporates a sulfonohydrazide group and a pyridinyl-trifluoromethyl substituent. The molecular weight (474.71 g/mol) is lower due to the absence of a pyrrolidinone ring .
Electronic and Steric Effects of Substituents
- Trifluoromethyl vs.
- Propanoyl vs. Acetyl Chains: The propanoyl group in the target compound may offer greater conformational flexibility than the rigid phenylacetyl group in ’s compound .
Biological Activity
N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N'-propanoylbenzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the trifluoromethyl group, enhance its lipophilicity and biological activity, making it a candidate for various pharmacological studies.
- Molecular Formula : C22H16F3N3O3
- Molecular Weight : 427.38 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a benzohydrazide moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dioxo-pyrrolidine have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. In vitro assays demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Research has also explored the neuroprotective properties of compounds related to this compound. In animal models of epilepsy, certain derivatives showed promising anticonvulsant activity, suggesting their potential use in managing seizure disorders .
Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrrolidine derivatives found that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines treated with this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways .
Study 3: Neuroprotective Mechanism
In a model of drug-resistant epilepsy, a derivative similar to this compound was tested for anticonvulsant activity. Results showed significant protection against seizures compared to control groups, highlighting its potential as a therapeutic agent for epilepsy .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-N'-propanoylbenzohydrazide, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of precursors (e.g., pyrrolidinone cores) and coupling reactions. A general procedure includes:
Core Formation : Cyclization of trifluoromethylphenyl precursors under anhydrous conditions with catalysts like K₂CO₃ in DMF .
Hydrazide Coupling : Reaction of the pyrrolidinone intermediate with propanoylbenzohydrazide using coupling agents (e.g., EDCI/HOBt) in inert atmospheres .
- Critical Conditions : Temperature (60–80°C for cyclization), pH control (neutral for coupling), and exclusion of moisture to prevent hydrolysis of trifluoromethyl groups .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrrolidinone ring, trifluoromethyl group (δ ~110–120 ppm for CF₃), and hydrazide linkages .
- LC-MS : High-resolution MS for molecular ion verification (e.g., [M+H]⁺ expected at m/z ~450–500) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) to validate functional groups .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during the coupling of the propanoylbenzohydrazide moiety?
- Methodological Answer :
- Solvent Screening : Compare DMF, THF, and DCM for solubility and reaction efficiency. DMF often enhances coupling due to polar aprotic properties .
- Catalyst Selection : Use DMAP or pyridine to stabilize intermediates and reduce side reactions .
- Temperature Gradients : Perform kinetic studies at 25°C, 40°C, and 60°C to identify optimal conditions for minimizing byproducts .
Q. What computational or experimental strategies can elucidate the role of the trifluoromethyl group in modulating biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl and compare bioactivity .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) and assess steric/electronic effects of -CF₃ .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure binding affinity changes .
Q. How should researchers resolve contradictions in reported biological activity data across different experimental models?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to confirm target specificity .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity .
- Dose-Response Curves : Use Hill slopes to compare potency trends and identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
